

spectroscopic data (NMR, IR, MS) of 2-Chloro-6-fluorophenol

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Compound of Interest

Compound Name: 2-Chloro-6-fluorophenol

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An In-Depth Technical Guide to the Spectroscopic Characterization of **2-Chloro-6-fluorophenol**

Introduction

2-Chloro-6-fluorophenol is a halogenated aromatic compound with the chemical formula C_6H_4ClFO .^{[1][2]} As a substituted phenol, its chemical and physical properties are of interest to researchers in various fields, including drug development, environmental science, and materials science. Accurate structural elucidation and confirmation are paramount in these disciplines, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.^{[3][4]} This guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-6-fluorophenol**, offering insights into the interpretation of its spectra and the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.^[5] For **2-Chloro-6-fluorophenol**, both 1H and ^{13}C NMR provide crucial information about the electronic environment of the protons and carbons in the molecule.

1H NMR Spectroscopy

The ^1H NMR spectrum of **2-Chloro-6-fluorophenol** is expected to show signals for the three aromatic protons and the single hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the hydroxyl group. The hydroxyl proton signal can vary in chemical shift and appearance depending on the solvent and concentration. [6][7][8][9]

Predicted ^1H NMR Data:

| Proton | Predicted Chemical Shift (δ , ppm) | Multiplicity | Coupling Constants (Hz) |
|--------|--|--------------|--|
| H-3 | 7.10 - 7.25 | dd | $J(\text{H3-H4}) \approx 8.0$, $J(\text{H3-F}) \approx 10.0$ |
| H-4 | 6.90 - 7.05 | t | $J(\text{H4-H3}) \approx 8.0$, $J(\text{H4-H5}) \approx 8.0$ |
| H-5 | 7.00 - 7.15 | ddd | $J(\text{H5-H4}) \approx 8.0$, $J(\text{H5-F}) \approx 8.0$, $J(\text{H5-H3}) \approx 1.0$ |
| OH | 4.0 - 7.0 | br s | - |

Note: These are predicted values based on general substituent effects in substituted phenols and may vary based on experimental conditions.

Experimental Protocol for ^1H NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Chloro-6-fluorophenol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- Data Acquisition: Acquire the ^1H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- **Analysis:** Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants. Tetramethylsilane (TMS) is typically used as an internal standard with a chemical shift of 0.00 ppm.^[5] A D₂O shake experiment can be performed to confirm the assignment of the O-H proton signal.^[9]

¹H NMR Coupling Diagram for **2-Chloro-6-fluorophenol**:

Caption: Diagram showing the six unique carbon environments in **2-Chloro-6-fluorophenol**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ^{[3][10]}The IR spectrum of **2-Chloro-6-fluorophenol** will show characteristic bands for the O-H, C-O, aromatic C=C, and C-H bonds, as well as absorptions corresponding to the C-Cl and C-F bonds. ^{[11][12][13][14]} Key IR Absorption Bands:

| Functional Group | Wavenumber (cm ⁻¹) | Intensity |
|-------------------------------|--------------------------------|------------------|
| O-H stretch (hydrogen-bonded) | 3200-3550 | Strong, broad |
| Aromatic C-H stretch | 3000-3100 | Medium, sharp |
| Aromatic C=C stretch | 1450-1600 | Medium to strong |
| C-O stretch | 1200-1260 | Strong |
| C-F stretch | 1000-1400 | Strong |
| C-Cl stretch | 600-800 | Medium to strong |

Source:^{[14][15]}

Experimental Protocol for ATR-IR Spectroscopy:

- Instrument Preparation: Ensure the ATR crystal is clean.
- Background Scan: Acquire a background spectrum of the empty ATR crystal.
- Sample Application: Place a small amount of solid **2-Chloro-6-fluorophenol** onto the ATR crystal and apply pressure to ensure good contact.
- Sample Scan: Acquire the IR spectrum of the sample.
- Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands.

IR Spectroscopy Workflow:



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Caption: A simplified workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. [16][17] In the mass spectrum of **2-Chloro-6-fluorophenol**, the molecular ion peak (M^+) is expected, along with a characteristic isotopic pattern due to the presence of the chlorine isotopes ^{35}Cl and ^{37}Cl in an approximate 3:1 ratio. [1] This results in two molecular ion peaks at m/z 146 and 148. [1] Expected Mass Spectrometry Data:

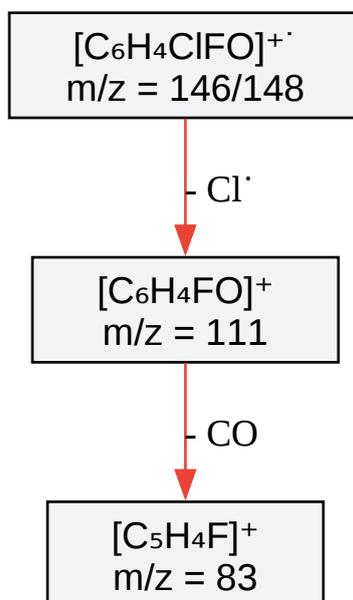
| m/z | Assignment | Notes |
|-----|-----------------------------|--|
| 148 | $[M+2]^+$ | Due to the ^{37}Cl isotope. |
| 146 | $[M]^+$ | Molecular ion peak (^{35}Cl). [1] |
| 111 | $[M-\text{Cl}]^+$ | Loss of a chlorine radical. |
| 83 | $[M-\text{Cl}-\text{CO}]^+$ | Subsequent loss of carbon monoxide. |

Note: Fragmentation patterns can be complex and may vary with the ionization method used. [18][19]

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- **Ionization:** The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation. [17]3. **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Fragmentation Pathway of **2-Chloro-6-fluorophenol**:



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Caption: A plausible fragmentation pathway for **2-Chloro-6-fluorophenol** under electron ionization.

Integrated Spectroscopic Analysis

The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural confirmation of **2-Chloro-6-fluorophenol**.

- MS confirms the molecular weight (146.54 g/mol) and the presence of one chlorine atom through the isotopic pattern at m/z 146 and 148. [1][20]* IR spectroscopy confirms the presence of a hydroxyl group (broad O-H stretch) and an aromatic ring (C=C and C-H stretches). [14][15]The C-O, C-Cl, and C-F stretches further support the proposed structure.
- ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity of the atoms. The number of signals, their chemical shifts, and the coupling patterns in both spectra are consistent with the 2-chloro-6-fluoro substitution pattern on the phenol ring.

Together, these techniques provide unambiguous evidence for the structure of **2-Chloro-6-fluorophenol**, leaving no doubt as to its identity and purity.

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